8-Amino-5-bromoquinoline-7-carbaldehyde
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Overview
Description
8-Amino-5-bromoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-bromoquinoline-7-carbaldehyde typically involves the bromination of 8-aminoquinoline followed by formylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the quinoline ring. This is followed by a Vilsmeier-Haack reaction, where the formyl group is introduced at the 7-position using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, including the use of recyclable catalysts, solvent-free conditions, and microwave-assisted reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 8-Amino-5-bromoquinoline-7-carboxylic acid.
Reduction: 8-Amino-5-bromoquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-5-bromoquinoline-7-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-5-bromoquinoline-7-carbaldehyde largely depends on its application. In medicinal chemistry, quinoline derivatives are known to interact with DNA and enzymes, inhibiting their function. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell death in bacteria and cancer cells . The compound’s ability to chelate metal ions also makes it useful in biological applications, where it can act as a fluorescent probe .
Comparison with Similar Compounds
8-Aminoquinoline: A precursor to many quinoline derivatives, used in antimalarial drugs like primaquine and tafenoquine.
8-Hydroxyquinoline: Known for its use as a chelating agent and in the production of antiseptics.
5-Bromo-8-hydroxyquinoline: Used in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.
Uniqueness: 8-Amino-5-bromoquinoline-7-carbaldehyde is unique due to the presence of both an amino group and a formyl group on the quinoline ring, which allows for diverse chemical modifications and applications. Its bromine atom also facilitates further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
8-amino-5-bromoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-6(5-14)9(12)10-7(8)2-1-3-13-10/h1-5H,12H2 |
InChI Key |
PJXMUUJCCRXLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)N)C=O)Br |
Origin of Product |
United States |
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